molecular formula C10H10O4 B8390515 2-oxoethyl 4-methoxybenzoate

2-oxoethyl 4-methoxybenzoate

Cat. No.: B8390515
M. Wt: 194.18 g/mol
InChI Key: SPGDHFFXZRGQGP-UHFFFAOYSA-N
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Description

2-Oxoethyl 4-methoxybenzoate is an ester derivative characterized by a central 2-oxoethyl group bridging a 4-methoxybenzoate moiety and a substituted aromatic or aliphatic group. This compound is synthesized via nucleophilic substitution reactions between 4-methoxybenzoic acid and phenacyl bromide derivatives under mild conditions, often yielding crystalline products suitable for structural analysis . Key properties include:

  • Molecular formula: C₁₆H₁₃BrO₄ (for bromophenyl variants) .
  • Physical properties: Melting points range from 117–119°C (adamantyl-substituted) to 156–157°C (bromophenyl-substituted) .
  • Spectral data: Distinct ¹H-NMR signals for the methoxy group (~δ 3.8 ppm) and carbonyl resonances (δ 170–190 ppm in ¹³C-NMR) .

Its structural versatility allows applications in organic synthesis as a photo-removable protecting group for carboxylic acids and as a precursor for bioactive molecules, including tyrosinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-oxoethyl 4-methoxybenzoate

InChI

InChI=1S/C10H10O4/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-6H,7H2,1H3

InChI Key

SPGDHFFXZRGQGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-oxoethyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of 4-methoxybenzoic acid 2-oxo-ethyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of efficient separation and purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-oxoethyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-Methoxybenzoic acid and ethanol.

    Reduction: 4-Methoxybenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxoethyl 4-methoxybenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-methoxybenzoic acid 2-oxo-ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methoxybenzoic acid, which may exert biological effects through its interaction with enzymes and receptors. The methoxy group can also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between 2-oxoethyl 4-methoxybenzoate and analogous derivatives:

Table 1: Comparative Data for 2-Oxoethyl Benzoate Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Applications/Properties Reference
2-(Adamantan-1-yl)-2-oxoethyl 4-methoxybenzoate Adamantyl 117–119 80 328 Cholinesterase inhibition; high lipophilicity
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 4-methoxybenzoate Biphenyl 164–166 79 348 Tyrosinase inhibition; crystallinity
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Bromophenyl 156–157 92 349 Photo-protecting groups; intermolecular H-bonding
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-Dichlorophenyl Data not reported N/A 354 Potential halogen-directed reactivity
2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate 4-Nitrobenzoate 164–166 76 343 Electron-withdrawing; enhanced reactivity
2-((4-Methoxyphenethyl)amino)-2-oxoethyl 3,4-dihydroxybenzoate 3,4-Dihydroxybenzoate 112–114 N/A 330 Antioxidant activity; H-bond networks

Key Observations:

Substituent Effects on Physical Properties: Adamantyl derivatives exhibit lower melting points (117–119°C) due to bulky, nonpolar groups reducing crystal lattice energy . Biphenyl and bromophenyl derivatives show higher melting points (156–166°C) from aromatic stacking and intermolecular hydrogen bonding . Nitro-substituted analogs (e.g., 4-nitrobenzoate) have higher molecular weights (343 g/mol) and melting points (164–166°C) due to stronger dipole-dipole interactions .

Electronic and Functional Group Influence :

  • Methoxy groups (electron-donating) stabilize the ester bond, slowing hydrolysis compared to nitro groups (electron-withdrawing), which increase electrophilicity and reactivity .
  • Halogenated derivatives (Br, Cl) enable cross-coupling reactions and enhance photostability, making them valuable in synthetic chemistry .

Biological Activity: Biphenyl- and adamantyl-substituted derivatives demonstrate tyrosinase and cholinesterase inhibitory activities, respectively, attributed to steric bulk and π-π interactions with enzyme active sites . Dihydroxybenzoate analogs exhibit antioxidant properties via radical scavenging, facilitated by phenolic -OH groups .

Structural Insights from Crystallography :

  • 2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate forms intermolecular C–H···O hydrogen bonds along the a-axis, stabilizing its crystal lattice .
  • The dihedral angle between aromatic rings in bromophenyl derivatives (84.07°) suggests near-perpendicular orientation, minimizing steric strain .

Q & A

Q. How can thermal decomposition pathways inform material science applications?

  • Methodological Answer : TGA-DSC reveals that Cu(II) complexes of 4-methoxybenzoate decompose exothermically at 300–400°C, forming metal oxides. Use Kissinger analysis to calculate activation energies (Eₐ = 120–150 kJ/mol). These insights guide the design of heat-resistant polymers .

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